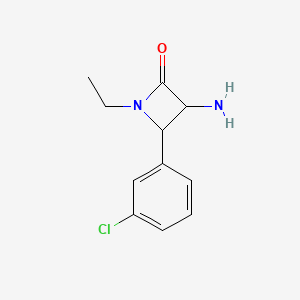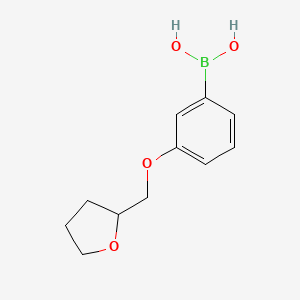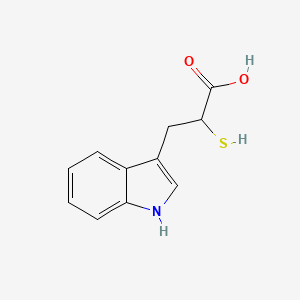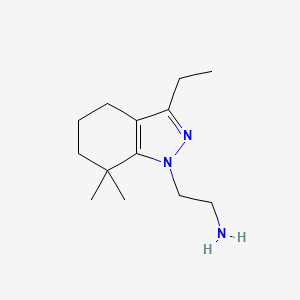
(R)-2-Amino-2-(5-chloro-1H-indol-3-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-(5-chloro-1H-indol-3-YL)acetic acid is a chiral amino acid derivative featuring an indole ring substituted with a chlorine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-(5-chloro-1H-indol-3-YL)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 5-chloroindole.
Formation of the Glycine Derivative: The 5-chloroindole undergoes a Mannich reaction with formaldehyde and glycine to form the corresponding glycine derivative.
Resolution of Enantiomers: The racemic mixture is then resolved using chiral chromatography or enzymatic resolution to obtain the ®-enantiomer.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale Mannich reactions followed by efficient resolution techniques to separate the desired enantiomer. Optimized reaction conditions, such as temperature control and the use of specific catalysts, are crucial for high yield and purity.
Types of Reactions:
Oxidation: The indole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the indole ring or the amino group can yield different reduced products.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced amino acid derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
®-2-Amino-2-(5-chloro-1H-indol-3-YL)acetic acid has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(5-chloro-1H-indol-3-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring and the amino acid moiety allow it to bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
®-2-Amino-2-(5-bromo-1H-indol-3-YL)acetic acid: Similar structure with a bromine atom instead of chlorine.
®-2-Amino-2-(5-fluoro-1H-indol-3-YL)acetic acid: Similar structure with a fluorine atom instead of chlorine.
®-2-Amino-2-(5-methyl-1H-indol-3-YL)acetic acid: Similar structure with a methyl group instead of chlorine.
Uniqueness: ®-2-Amino-2-(5-chloro-1H-indol-3-YL)acetic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can also affect the compound’s pharmacokinetic properties, such as its solubility and metabolic stability.
Properties
Molecular Formula |
C10H9ClN2O2 |
|---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
(2R)-2-amino-2-(5-chloro-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H9ClN2O2/c11-5-1-2-8-6(3-5)7(4-13-8)9(12)10(14)15/h1-4,9,13H,12H2,(H,14,15)/t9-/m1/s1 |
InChI Key |
MVOLYIPRMGJCEC-SECBINFHSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)[C@H](C(=O)O)N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11882350.png)






![8-Chloro-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11882386.png)
![7-((Cyclopropylmethoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11882394.png)

![2-Methyl-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B11882405.png)
![Isopropyl 2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetate](/img/structure/B11882413.png)
![3-(4-Methoxyphenyl)imidazo[1,2-A]pyridine](/img/structure/B11882418.png)

